![molecular formula C16H23NOS B4263740 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263740.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide
Overview
Description
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide, also known as BTCP, is a synthetic compound that belongs to the thiophene class of compounds. It was first synthesized in the 1970s as a potential analgesic, but it was later found to have other pharmacological properties that could be useful in scientific research.
Mechanism of Action
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide acts as a dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide has been shown to increase dopamine levels in the nucleus accumbens, a region of the brain that is associated with reward and pleasure. It has also been shown to increase locomotor activity and induce hyperthermia in animal models. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide has been shown to have analgesic properties, although the exact mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide in lab experiments is its high affinity for the dopamine transporter, which allows for precise studies of dopamine reuptake inhibition. However, one limitation of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide is its potential for abuse, as it has been shown to have stimulant-like effects in animal models.
Future Directions
There are several potential future directions for research involving N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide. One area of interest is the development of new dopamine reuptake inhibitors that are more selective and have fewer side effects than current drugs. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide could be used to study the effects of dopamine reuptake inhibitors on the developing brain, as well as their potential for abuse and addiction. Finally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide could be used in combination with other drugs to study the interactions between different neurotransmitter systems in the brain.
Scientific Research Applications
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide has been used extensively in scientific research as a tool to study the mechanisms of action of various drugs and neurotransmitters. It has been shown to have a high affinity for the dopamine transporter and can be used to study the effects of dopamine reuptake inhibitors on the central nervous system.
properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-ethylthiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-3-13-6-7-15(19-13)16(18)17-10(2)14-9-11-4-5-12(14)8-11/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLPNFYHGAJCAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC(C)C2CC3CCC2C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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